molecular formula C18H27N3O2 B5859328 N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

Katalognummer B5859328
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: RRTFBGVSEFCVTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as CPP-115, is a compound that has gained significant attention in scientific research due to its potential therapeutic effects. CPP-115 is a derivative of vigabatrin, which is an antiepileptic drug that works by inhibiting the enzyme GABA transaminase. CPP-115 has been shown to have similar effects and is being researched for its potential use in the treatment of various neurological disorders.

Wirkmechanismus

N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide works by inhibiting the enzyme GABA transaminase, which breaks down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. Additionally, the increased levels of GABA can reduce drug cravings and withdrawal symptoms in individuals with substance use disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. Additionally, the increased levels of GABA can reduce drug cravings and withdrawal symptoms in individuals with substance use disorders. This compound has also been shown to have minimal toxicity and does not produce significant side effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is its high potency and selectivity for GABA transaminase inhibition. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is its potential use in the treatment of depression, as GABA has been shown to play a role in mood regulation. Additionally, further research is needed to determine the optimal dosing and administration of this compound for various neurological disorders. Finally, there is potential for the development of new derivatives of this compound with improved solubility and pharmacokinetic properties.
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic effects in various neurological disorders. Its mechanism of action involves inhibiting the enzyme GABA transaminase, which increases the levels of GABA in the brain. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound.

Synthesemethoden

N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is synthesized through a multistep process, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-cyclopentyl-2-aminoacetamide in the presence of triethylamine to form this compound.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, addiction, and depression. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. This compound has also been studied for its potential use in reducing drug cravings and withdrawal symptoms in individuals with substance use disorders.

Eigenschaften

IUPAC Name

N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-23-17-8-6-16(7-9-17)21-12-10-20(11-13-21)14-18(22)19-15-4-2-3-5-15/h6-9,15H,2-5,10-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTFBGVSEFCVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.